molecular formula C21H20ClN3O4 B5108881 ETHYL 3-[(3-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 3-[(3-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5108881
M. Wt: 413.9 g/mol
InChI Key: WBLYGNHLJMADMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-[(3-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl group, and a pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of ETHYL 3-[(3-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves several steps. One common synthetic route starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and cyclopropyl groups. The reaction conditions typically involve the use of reagents such as sodium hydride, ethyl chloroformate, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 3-[(3-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-[(3-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

ETHYL 3-[(3-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other pyrido[2,3-d]pyrimidine derivatives. Similar compounds include:

    ETHYL 4-CHLORO-6-METHYL-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE: This compound has a similar pyrimidine core but different substituents.

    3-AMINO-5-(4-CHLOROPHENYL)-4-IMINO-7-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-PYRANO PYRIMIDINE-6-CARBOXYLIC ACID: Another pyrimidine derivative with distinct functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological and chemical properties.

Properties

IUPAC Name

ethyl 3-[(3-chlorophenyl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-3-29-20(27)15-10-16(13-7-8-13)23-18-17(15)19(26)25(21(28)24(18)2)11-12-5-4-6-14(22)9-12/h4-6,9-10,13H,3,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLYGNHLJMADMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=CC=C3)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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